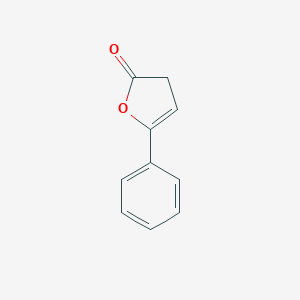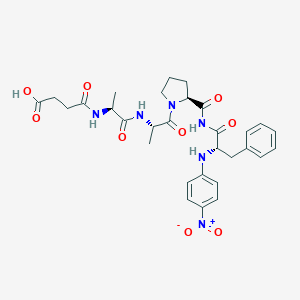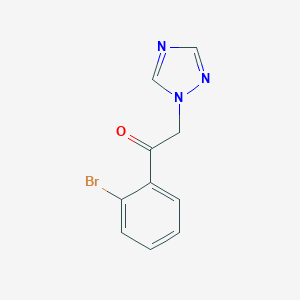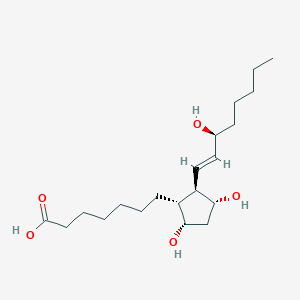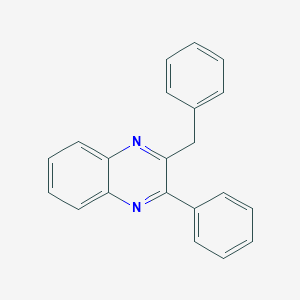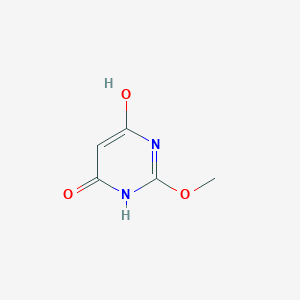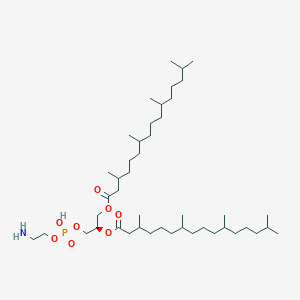
DPyPE
描述
作用机制
DPyPE 通过整合到脂质双层中并改变其物理特性来发挥其作用。 它与膜中的其他脂质和蛋白质相互作用,影响膜流动性、渗透性和蛋白质功能 . This compound 中的多异戊二烯烷烃链有助于其调节膜动力学的独特能力 .
生化分析
Biochemical Properties
1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine plays a crucial role in various biochemical reactions, particularly in the formation and stabilization of lipid bilayers. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with phospholipases, which hydrolyze phospholipids, and with membrane proteins that are involved in cell signaling and transport. The nature of these interactions is primarily based on the hydrophobic and hydrophilic properties of the phospholipid, allowing it to integrate into biological membranes and influence their fluidity and functionality .
Cellular Effects
1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine affects various types of cells and cellular processes. It influences cell function by modulating membrane properties, which in turn can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of this phospholipid into cell membranes can alter the activity of membrane-bound enzymes and receptors, thereby impacting signal transduction and metabolic pathways . Additionally, it can affect the permeability and fluidity of the membrane, influencing the transport of ions and molecules across the cell membrane .
Molecular Mechanism
The molecular mechanism of action of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine involves its integration into lipid bilayers, where it can interact with other lipids and proteins. This compound can bind to specific sites on membrane proteins, influencing their conformation and activity. It can also modulate enzyme activity by either inhibiting or activating them, depending on the context. Furthermore, 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine can affect gene expression by altering the physical properties of the membrane, which can influence the localization and function of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine can change over time. This compound is relatively stable, but its long-term effects on cellular function can vary depending on the experimental conditions. For instance, prolonged exposure to this phospholipid can lead to changes in membrane composition and properties, which can affect cell viability and function. Additionally, the stability and degradation of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine can be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine in animal models can vary with different dosages. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in membrane properties and cellular processes. In some cases, high doses of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine may cause toxic or adverse effects, such as membrane disruption and cell death. It is important to carefully control the dosage in experimental studies to avoid these potential negative outcomes .
Metabolic Pathways
1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine is involved in several metabolic pathways, particularly those related to lipid metabolism. This compound can be incorporated into phospholipid biosynthesis pathways, where it interacts with enzymes such as phospholipases and acyltransferases. These interactions can influence the overall metabolic flux and levels of various metabolites within the cell. Additionally, 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine can affect the balance of different lipid species in the membrane, impacting cellular function and signaling .
Transport and Distribution
Within cells and tissues, 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the phospholipid to different cellular compartments and tissues. The localization and accumulation of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine can be influenced by factors such as membrane composition, the presence of other lipids, and the activity of transport proteins .
Subcellular Localization
The subcellular localization of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine is primarily within the lipid bilayers of cellular membranes. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it may be directed to the plasma membrane, endoplasmic reticulum, or other organelles involved in lipid metabolism and signaling. The localization of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine can affect its activity and function, influencing various cellular processes .
准备方法
合成路线及反应条件
DPyPE 通过磷酸乙醇胺与二植烷酰氯的酯化反应合成。 反应通常涉及使用三乙胺等碱来中和盐酸副产物 . 反应在无水条件下进行,以防止酯键水解。
工业生产方法
在工业环境中,this compound 使用类似的合成路线以更大规模生产,但使用优化的反应条件来提高产量和纯度。 该过程包括持续监测和控制反应参数,例如温度、pH 值和反应物浓度 .
化学反应分析
反应类型
DPyPE 会经历各种化学反应,包括:
氧化: this compound 可以被氧化形成磷脂酸衍生物。
水解: This compound 中的酯键可以在酸性或碱性条件下水解,生成磷酸乙醇胺和二植烷酰醇.
取代: 磷酸乙醇胺中的氨基可以参与亲核取代反应.
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
主要形成的产物
氧化: 磷脂酸衍生物。
水解: 磷酸乙醇胺和二植烷酰醇。
取代: 各种取代的磷酸乙醇胺衍生物.
科学研究应用
DPyPE 由于其独特的特性,广泛用于科学研究:
相似化合物的比较
类似化合物
1,2-二油酰基-sn-甘油-3-磷酸乙醇胺 (DOPE): 与 DPyPE 类似,DOPE 用于制备脂质体和脂质纳米颗粒.
1,2-二棕榈酰基-sn-甘油-3-磷酸乙醇胺 (DPPE): 另一种用于膜研究和脂质体制备的磷脂酰乙醇胺脂质.
This compound 的独特性
This compound 的独特之处在于其多异戊二烯烷烃链,与其他磷脂酰乙醇胺脂质相比,它提供了独特的物理特性。 这些特性包括增强的膜流动性和稳定性,使 this compound 在需要稳健的脂质双层的应用中特别有用 .
属性
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H90NO8P/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)31-44(47)51-33-43(34-53-55(49,50)52-30-29-46)54-45(48)32-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-43H,11-34,46H2,1-10H3,(H,49,50)/t37?,38?,39?,40?,41?,42?,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPHMKQBBCKEFO-DHYROEPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H90NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of DiPhyPE in lipid bilayer models?
A: DiPhyPE is a synthetic phospholipid often employed in constructing artificial lipid bilayer models, such as those supported on porous silicon substrates []. Its branched-chain structure contributes to the formation of stable membranes, mimicking natural cell membranes for studying membrane proteins and their interactions.
Q2: How does DiPhyPE contribute to the study of transmembrane proteins?
A: Research indicates that DiPhyPE, alongside other phospholipids like 1,2-diphytanoyl-sn-glycero-3-phosphoserine, can be used to form stable lipid bilayers on porous silicon []. These bilayers serve as platforms for incorporating transmembrane proteins like the Epithelial Sodium Channel. This allows researchers to study the protein's behavior in a controlled, membrane-like environment using techniques like Atomic Force Microscopy [].
Q3: Can DiPhyPE be used to enhance gene delivery?
A: Yes, research suggests that DiPhyPE can act as a helper lipid in conjunction with cationic lipids to improve the transfection efficiency of polyanionic molecules, particularly nucleic acids, into mammalian cells []. This approach holds potential for developing more effective gene delivery systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


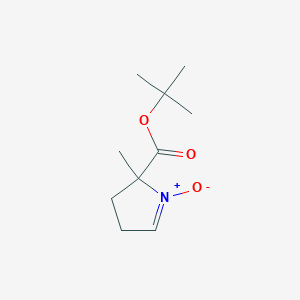
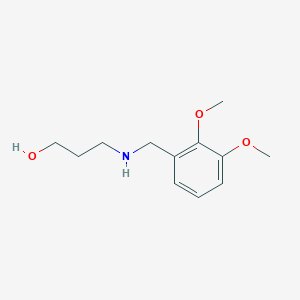

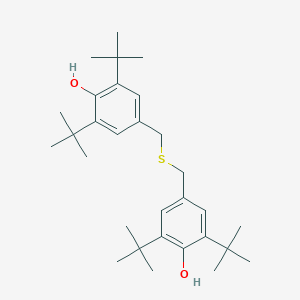
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B158954.png)

